molecular formula C20H25N3O3 B2664582 N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953258-26-9

N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2664582
CAS No.: 953258-26-9
M. Wt: 355.438
InChI Key: MFYMIXSPFXVOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound elevates intracellular cAMP levels, which in turn modulates key signaling pathways involved in inflammatory responses and neurological function. This mechanism underpins its primary research value in preclinical studies for a range of conditions. Its application is significant in the investigation of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis, where PDE4 inhibition is a validated therapeutic strategy. Furthermore, due to the role of PDE4 in the central nervous system, this compound is a valuable tool for probing cognitive processes, neuroinflammation, and potential therapeutic avenues for disorders like depression and Alzheimer's disease. The specific substitution pattern on the pyridazinone core, particularly the 3-methoxyphenyl group, is designed to optimize potency and selectivity, making it a critical chemical probe for dissecting PDE4-mediated pathways in cellular and animal models. Research indicates that structural analogs of this chemotype are explored for their potential to exhibit an improved therapeutic window regarding side effects like emesis, which has been a historical challenge for earlier PDE4 inhibitors.

Properties

IUPAC Name

N-cyclopentyl-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-26-17-9-4-6-15(14-17)18-11-12-20(25)23(22-18)13-5-10-19(24)21-16-7-2-3-8-16/h4,6,9,11-12,14,16H,2-3,5,7-8,10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYMIXSPFXVOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring is reacted with a suitable electrophile.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through an alkylation reaction, where a cyclopentyl halide reacts with the pyridazinone intermediate.

    Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker, which can be achieved through an amide coupling reaction using appropriate coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Phenolic derivatives and quinones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases, cancer, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Spectroscopic Data

Compound Name Substituent (Position 3) Substituent (Position 1) Molecular Formula Molecular Weight (Da) Key NMR Shifts (δ ppm, Pyridazinone Ring) Yield (%)
Target Compound 3-Methoxyphenyl N-cyclopentylbutanamide C₂₀H₂₅N₃O₃ 355.43 (calc.) Not reported Not reported
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy 4-Benzenesulfonamide C₁₇H₁₅N₃O₄S 380.06 ([M+Na]⁺) 7.15 (d, J = 9.8 Hz, H-5) 91
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) 4-Nitrobenzyloxy 4-Benzenesulfonamide C₁₇H₁₄N₄O₆S 425.05 ([M+Na]⁺) 8.34–8.21 (m, aromatic H) 91
4-(3-((4-Cyanobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5c) 4-Cyanobenzyloxy 4-Benzenesulfonamide C₁₈H₁₄N₄O₄S 405.06 ([M+Na]⁺) 7.90 (dd, J = 8.5, 6.9 Hz, aromatic H) 90
Key Observations:

Substituent Effects: The target compound’s 3-methoxyphenyl group lacks an oxygen linker (unlike benzyloxy derivatives in 5a–c), reducing resonance effects on the pyridazinone ring. This may decrease electron density compared to 5a–c, altering reactivity or binding interactions. The N-cyclopentylbutanamide chain in the target compound enhances lipophilicity (clogP ≈ 3.2, estimated) compared to the polar benzenesulfonamide group in 5a–c (clogP ≈ 1.5–2.0), suggesting improved membrane permeability .

Molecular Weight: The target compound’s molecular weight (355.43 Da) is lower than 5b (425.05 Da) and 5c (405.06 Da), primarily due to the absence of a sulfonamide group and nitro/cyano substituents.

Synthetic Complexity: Compounds 5a–c were synthesized via nucleophilic substitution between benzyl bromides and a hydroxy-pyridazinone sulfonamide precursor . The target compound likely requires alternative methods, such as Suzuki coupling for direct aryl attachment or amide bond formation for the cyclopentyl chain.

Functional Group Impact on Bioactivity (Theoretical Analysis)

While biological data for the target compound is unavailable, insights can be inferred from structurally related pyridazinones:

  • Sulfonamide vs. Amide Groups: Sulfonamides (5a–c) are stronger hydrogen-bond acceptors, favoring interactions with polar enzyme pockets (e.g., carbonic anhydrase inhibitors).
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in 5b increases electrophilicity, possibly enhancing reactivity in redox-mediated processes. In contrast, the target’s 3-methoxy group may stabilize radical intermediates or modulate aryl receptor binding.

Biological Activity

N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound classified as a pyridazinone derivative. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating biological systems through receptor interactions and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O3C_{18}H_{21}N_{3}O_{3} with a molecular weight of approximately 327.4 g/mol. The compound features a cyclopentyl group attached to a butanamide moiety, which is further connected to a pyridazine ring substituted with a methoxyphenyl group. This structural complexity is essential for its biological activity.

Property Value
Molecular FormulaC₁₈H₂₁N₃O₃
Molecular Weight327.4 g/mol
CAS Number1206096-42-5

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. Research indicates that modifications in the compound's structure can lead to significant changes in its potency and selectivity towards biological targets.

Pharmacological Effects

Recent studies suggest that this compound may exhibit various biological activities, including:

  • Inhibition of Osteoclast Differentiation : The compound has shown promising results in inhibiting the formation of multinucleated tartrate-resistant acid phosphatase-positive cells, which are indicative of osteoclasts. This suggests potential applications in treating osteoporosis by modulating bone metabolism.
  • Modulation of CD47 Expression : Preliminary findings indicate that the compound may influence CD47 expression and cathepsin K activity, rather than directly interfering with RANKL signaling pathways, highlighting its unique mechanism of action.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Study on Osteoclast Differentiation :
    • A study demonstrated that compounds similar to N-cyclopentyl derivatives effectively reduce osteoclast formation, suggesting their use in osteoporosis treatment.
    • The mechanism involved was linked to modulation of specific signaling pathways rather than direct receptor antagonism.
  • Pharmacophore Modeling :
    • Pharmacophore modeling studies have identified key structural features necessary for binding to monoamine transporters, indicating potential applications in neuropharmacology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.